![molecular formula C18H13ClN2O2 B2360831 4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one CAS No. 882747-37-7](/img/structure/B2360831.png)

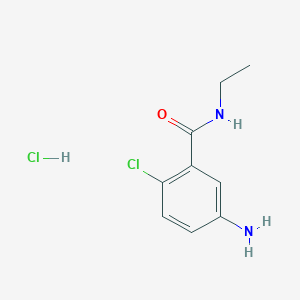

4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one, also known as 4-Chloro-3-indolylmethylene-1H-indol-2-one, is a heterocyclic compound of indole and chloro-substituted indole. It is an important synthetic intermediate in the pharmaceutical industry, and is used in the synthesis of a variety of drugs and agrochemicals. It is also used in the synthesis of other compounds, including indole derivatives, indole-3-acetic acid and its derivatives, and indole-3-acetonitrile. This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Pharmaceutical Research and Drug Development

- Antimicrobial Properties : Researchers have investigated the antimicrobial potential of this compound. It may exhibit activity against bacteria, fungi, or other pathogens .

- Anticancer Activity : The indole scaffold in this compound suggests potential anticancer properties. Scientists explore its effects on cancer cell lines and tumor growth inhibition .

Biochemical Studies

- β-Glucuronidase Substrate : The compound 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid (a derivative) serves as a substrate for β-glucuronidase. After enzymatic hydrolysis, it produces an insoluble, intense indigo-blue chromophore .

Chemical Synthesis and Organic Chemistry

- Synthetic Intermediates : Researchers use this compound as an intermediate in the synthesis of other molecules. Its unique structure allows for diverse functional group modifications .

- Cycloalkane Nomenclature : The systematic naming of this compound follows IUPAC rules. It can serve as an example for teaching cycloalkane nomenclature .

Propiedades

IUPAC Name |

(3Z)-4-chloro-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c1-23-11-5-6-15-12(8-11)10(9-20-15)7-13-17-14(19)3-2-4-16(17)21-18(13)22/h2-9,20H,1H3,(H,21,22)/b13-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUXXBUDHZACRU-QPEQYQDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC=C4Cl)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC=C4Cl)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)

![7-(3-hydroxypropyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360751.png)

![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)

![2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide](/img/structure/B2360758.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)

![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)